3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while the methylation can be done using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Amino derivatives: from reduction.
Nitroso or hydroxylamine derivatives: from oxidation.
Halogenated indoles: from substitution reactions.
Scientific Research Applications
3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can bind to receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]
- 1,3-dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]
Uniqueness
3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2703779-17-1 |
---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
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